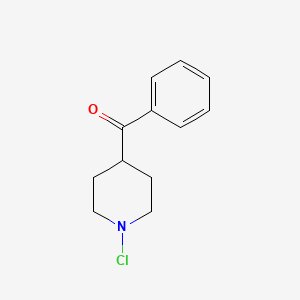

4-Benzoyl-1-chloropiperidine

Description

Significance of Piperidine (B6355638) Scaffolds as Core Structures in Chemical Synthesis

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of chemical synthesis, particularly within medicinal chemistry. nih.gov These structures are prevalent in a vast number of pharmaceuticals and naturally occurring alkaloids, making them a significant focus for drug design and discovery. nih.govthieme-connect.com The introduction of piperidine scaffolds into small molecules can modulate their physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com The versatility of the piperidine ring allows for extensive functionalization, providing a robust framework for building molecular diversity. nih.gov Consequently, the development of efficient and cost-effective methods for synthesizing substituted piperidines remains a crucial objective in modern organic chemistry. nih.gov

Overview of Strategic Importance of Halogenation and Acylation on Piperidine Ring Systems in Chemical Transformations

The functionalization of the piperidine ring through halogenation and acylation is of strategic importance for subsequent chemical transformations.

Halogenation , particularly at the nitrogen atom (N-halogenation), introduces a reactive handle onto the piperidine scaffold. For instance, the treatment of piperidine with reagents like calcium hypochlorite (B82951) yields N-chloropiperidine. wikipedia.orgwikipedia.org This N-chloro derivative is a reactive chloramine (B81541) that can undergo dehydrohalogenation to form a cyclic imine, a valuable intermediate for further reactions. wikipedia.orgwikipedia.org Halogenation at carbon positions, such as the 4-position, also creates versatile intermediates. 4-halopiperidine derivatives are valuable because the halogen acts as a labile substituent that can be readily displaced or participate in coupling reactions, allowing for the introduction of various other functional groups. rasayanjournal.co.in

Acylation , the introduction of an acyl group, typically onto the nitrogen atom, serves multiple purposes. It can act as a protecting group, modulating the reactivity of the nitrogen. The N-benzoyl group, for example, can influence the conformation of the piperidine ring and its interactions with biological targets like enzymes and receptors. nih.gov Furthermore, the acyl group itself can be a site for chemical modification; for instance, the carbonyl of a benzoyl group can be reduced to an alcohol, providing another pathway for structural diversification.

Research Focus on 4-Benzoyl-1-chloropiperidine and Analogous Structures within Organic Chemistry

The specific compound, this compound, combines both the features of an acylated piperidine at the 4-position and a halogenated piperidine at the nitrogen atom. While dedicated research focusing exclusively on this compound is limited, its chemical nature suggests it would primarily serve as a highly reactive intermediate in organic synthesis.

The reactivity of this compound can be inferred from its constituent parts. The N-Cl bond makes it a potent electrophile and a source of "positive" chlorine, characteristic of N-chloramines. wikipedia.orgwikipedia.org This functionality can be used to initiate various transformations. Simultaneously, the 4-benzoyl group provides a site for nucleophilic attack at the carbonyl carbon or reactions involving the aromatic ring.

Research on analogous structures provides insight into the potential applications and transformations of this compound. Studies on N-chloropiperidine highlight its role in forming cyclic imines. wikipedia.orgwikipedia.org Research on 4-benzoylpiperidine focuses on its synthesis and use as a precursor for more complex molecules. chemicalbook.com Similarly, other N-substituted 4-chloropiperidines, such as N-benzyl-4-chloropiperidine, are documented as chemical intermediates. chemicalbook.comchemsrc.com The study of these related compounds helps to build a comprehensive picture of the chemical space that this compound and similar structures occupy within organic chemistry, primarily as versatile, short-lived intermediates for the construction of more elaborate molecular frameworks.

Structure

3D Structure

Properties

Molecular Formula |

C12H14ClNO |

|---|---|

Molecular Weight |

223.70 g/mol |

IUPAC Name |

(1-chloropiperidin-4-yl)-phenylmethanone |

InChI |

InChI=1S/C12H14ClNO/c13-14-8-6-11(7-9-14)12(15)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

IAUDESPRJHLWIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Benzoyl 1 Chloropiperidine and Analogues

Reactions Involving the N-Cl Bond

The nitrogen-chlorine (N-Cl) bond in 1-chloropiperidine derivatives is a key site of reactivity. It is relatively weak and polarized, making it susceptible to elimination, nucleophilic attack, and homolytic cleavage. These reactions are fundamental to the transformation of N-chloroamines into various other nitrogen-containing compounds. uni-muenchen.de

Dehydrohalogenation Reactions Leading to Cyclic Imines

Under basic conditions, N-chloropiperidines can undergo dehydrohalogenation, an elimination reaction that results in the formation of a cyclic imine. uni-muenchen.de This process involves the removal of a proton from a carbon atom adjacent to the nitrogen, followed by the elimination of the chloride ion. The formation of the carbon-nitrogen double bond within the ring is a common transformation pathway for these compounds. uni-muenchen.deorganic-chemistry.org

Quantum-chemical studies on N-chloropiperidine models have shown that base-induced rearrangements, including dehydrochlorination, are significant chemical fates. rsc.orgnih.gov For instance, in studies of N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, a model for a chlorinated metabolite, the formation of the corresponding cyclic imine was predicted to be the most stable reaction product with the lowest reaction barrier in aqueous solutions. uni-muenchen.dersc.orgnih.gov This suggests that the formation of the 4-benzoyl-2,3,4,5-tetrahydropyridine imine is a highly probable reaction for 4-benzoyl-1-chloropiperidine in a basic environment.

Table 1: Computational Predictions for Rearrangements of N-Chloropiperidine Derivatives This table is interactive. Click on the headers to sort.

| Derivative | Reaction Pathway | Predicted Outcome | Relative Stability/Feasibility | Source |

|---|---|---|---|---|

| N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine | Dehydrochlorination | Formation of cyclic imine (4A) | Most stable product, lowest reaction barrier | uni-muenchen.denih.gov |

| N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine | Dehydrochlorination | Formation of cyclic imine (4B) | Second most stable product | uni-muenchen.denih.gov |

| N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine | Intramolecular Substitution | Formation of oxazinane (8) | Third most stable product | uni-muenchen.denih.gov |

Nucleophilic Substitution Reactions at the Nitrogen-Chlorine Bond

The N-Cl bond is susceptible to attack by nucleophiles. In this type of reaction, the nucleophile attacks the nitrogen atom, displacing the chloride ion. This pathway is one of the several potential rearrangement processes for N-chloroamines. uni-muenchen.de While the piperidine (B6355638) nitrogen itself is a good nucleophile once the chlorine is removed, the N-Cl moiety can be attacked by other nucleophilic species. nih.govresearchgate.netnih.gov This reactivity allows for the introduction of various substituents onto the nitrogen atom, transforming the N-chloroamine into other N-functionalized piperidines. The specific products would depend on the nature of the nucleophile used in the reaction.

Radical Pathways and Homolytic Cleavage of N-Cl Bonds

The N-Cl bond can undergo homolytic cleavage, particularly under photochemical or thermal conditions, to generate a nitrogen-centered radical. uni-muenchen.de This process is a key step in many radical-mediated reactions involving N-chloroamines. The resulting aminyl radical is a highly reactive intermediate that can participate in a variety of transformations, including hydrogen atom abstraction (HAT) and additions to unsaturated systems. uni-muenchen.descientificupdate.com

Recent research has leveraged the photochemical generation of aminium radicals from protonated N-chloroamines for selective C-H chlorination. scientificupdate.com This process is initiated by the homolytic cleavage of the N-Cl bond, often facilitated by blue LED light, which generates a radical cation that propagates a chain reaction. scientificupdate.com This methodology highlights the utility of the N-Cl bond as a precursor to reactive radical intermediates for targeted functionalization.

Furthermore, radical cyclization reactions are a powerful tool in the synthesis of piperidine-containing structures. organic-chemistry.org These reactions often involve radical intermediates that are generated and then undergo intramolecular cyclization, demonstrating the importance of radical pathways in the chemistry of piperidine derivatives. nih.gov

Table 2: Examples of Radical Reactions Involving N-Chloroamine Derivatives This table is interactive. Click on the headers to sort.

| Reactant Type | Conditions | Key Intermediate | Reaction Type | Application/Product | Source |

|---|---|---|---|---|---|

| N-chloropiperidines | Base-catalyzed | N-centered radical | N-Cl homolysis | Rearrangement studies | uni-muenchen.de |

| N-chloroamines (cyclic) | Blue LED light, HClO₄ | Aminium radical cation | HAT chain reaction | Selective C-H chlorination | scientificupdate.com |

| Aryl halide with pendant olefin | Organic photoredox catalyst | Aryl radical | Radical hydroarylation | Spirocyclic piperidine synthesis | nih.gov |

Reactivity of the 4-Benzoyl Moiety

The 4-benzoyl group offers a second major site for chemical modification, involving both the carbonyl group and the aromatic phenyl ring.

Carbonyl Reactivity (e.g., Condensation, Reduction)

The carbonyl group of the benzoyl moiety exhibits typical ketone reactivity. A primary transformation is its reduction to a secondary alcohol, forming a 4-(hydroxy(phenyl)methyl)piperidine derivative. wikipedia.orgyoutube.com This reduction can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common choices. chemguide.co.uklibretexts.org Sodium borohydride is a milder reagent suitable for reducing ketones and aldehydes, while LiAlH₄ is stronger and can reduce a wider range of carbonyl compounds. wikipedia.orglibretexts.org The choice of reagent allows for selectivity in molecules with multiple reducible functional groups.

The carbonyl group can also participate in condensation reactions. For instance, reactions like the Mannich reaction, which involves an aminoalkylating agent, can be used to build more complex structures. mun.ca Additionally, the enolate formed by deprotonation of the carbon alpha to the carbonyl could potentially react with electrophiles, although this reactivity might be sterically hindered.

Table 3: Common Reducing Agents for Carbonyl Groups This table is interactive. Click on the headers to sort.

| Reducing Agent | Formula | Typical Substrates | Solvent | Reactivity/Notes | Source |

|---|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Water, Alcohols | Mild, safe, easy to handle | chemguide.co.uklibretexts.org |

Aromatic Ring Functionalization

The phenyl ring of the benzoyl group can undergo aromatic substitution reactions. The benzoyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). chadsprep.com As a deactivating group, it directs incoming electrophiles to the meta position. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the benzoyl ring would be expected to yield 3'-substituted derivatives.

Conversely, if the aromatic ring is already substituted with a suitable leaving group (e.g., a halogen), it can undergo nucleophilic aromatic substitution (SNA_r). nih.govmasterorganicchemistry.com This pathway allows for the introduction of various nucleophiles onto the aromatic ring, further expanding the synthetic utility of the 4-benzoylpiperidine scaffold. nih.gov

Intramolecular Cyclization and Rearrangement Reactions of this compound and Analogues

The structural framework of this compound and its analogues provides a versatile platform for a variety of intramolecular cyclization and rearrangement reactions. These transformations are often governed by the generation of reactive intermediates, such as aziridinium (B1262131) ions, and can be influenced by external stimuli like light. The outcomes of these reactions, including the formation of new ring systems, are highly dependent on the nature of substituents on both the piperidine ring and the benzoyl moiety.

Formation and Reactivity of Aziridinium Ion Intermediates

The chemistry of N-haloamines, including this compound, often involves the formation of highly reactive aziridinium ion intermediates. These three-membered, nitrogen-containing rings are characterized by a positively charged nitrogen atom and significant ring strain, making them susceptible to nucleophilic attack and subsequent ring-opening or rearrangement reactions.

The formation of an aziridinium ion from a 1-chloropiperidine derivative can be initiated by the departure of the chloride ion, facilitated by the neighboring group participation of the nitrogen's lone pair of electrons. This intramolecular cyclization results in a bicyclic aziridinium ion. Once formed, these intermediates are powerful electrophiles. Their reactivity is dominated by ring-opening reactions when attacked by nucleophiles, which can be either external or internal to the molecule. longdom.orgsemanticscholar.org

In broader synthetic contexts, aziridinium ylides—formed from the reaction of aziridines with metal carbenes—have emerged as versatile intermediates for synthesizing complex piperidines and other N-heterocycles. researchgate.netnih.gov These ylides can undergo various transformations, including sigmatropic rearrangements and cyclizations, to build intricate molecular scaffolds with high stereocontrol. researchgate.netnih.gov For instance, the reaction of bicyclic aziridines with rhodium-bound vinyl carbenes generates vinyl aziridinium ylides, which then undergo a [3+3] ring expansion to afford highly substituted dehydropiperidines. nih.gov This process highlights the utility of aziridinium intermediates in transforming simple, strained rings into more complex and synthetically valuable heterocyclic systems. nih.gov The choice of catalyst and reaction conditions can be tuned to favor different reaction pathways, leading to a diversity of products, including piperidines and azetidines. pku.edu.cnchemrxiv.org

The stability and reactivity of aziridinium ions can be modulated by the substituents on the nitrogen atom. For example, treating an enantiomerically pure 2-substituted 1-phenylethyl-aziridine with methyl trifluoromethanesulfonate (B1224126) generates a stable aziridinium ion that can be isolated and subsequently reacted with various nucleophiles in a regio- and stereoselective manner. rsc.org This demonstrates that with appropriate substitution, these typically transient intermediates can be harnessed for controlled synthetic applications. semanticscholar.orgrsc.org

Ring Expansion and Contraction Processes (e.g., Photomediated Ring Contraction of N-Benzoylpiperidines)

Ring expansion and contraction reactions represent powerful strategies for skeletal editing, allowing for the transformation of one heterocyclic core into another. A notable example within this class of reactions is the photomediated ring contraction of N-benzoylpiperidines to form N-benzoylpyrrolidines or cyclopentylamines.

A study published in Science describes a visible light-mediated ring contraction of α-acylated saturated heterocycles, including piperidine derivatives. nih.gov This transformation, which is a variant of the Norrish Type II reaction, involves the photo-irradiation of N-benzoylpiperidines. nih.govthieme.de Upon excitation with blue LED light (e.g., 400 nm), the benzoyl group facilitates a hydrogen atom transfer from the piperidine ring, leading to a diradical intermediate. nih.gov Subsequent intramolecular cyclization and fragmentation result in the contraction of the six-membered ring to a five-membered ring. thieme.denih.gov

For example, irradiation of α-benzoylated piperidines does not yield the expected azetidinol (B8437883) products from a standard Norrish-Yang cyclization. Instead, it produces cis-cyclopentylamines as the major product, transforming the core structure of the aza-cycle in a novel way. thieme.de This process has been successfully applied to a range of saturated heterocycles, demonstrating its utility in diversifying scaffolds found in medicinally relevant compounds. nih.gov

The efficiency of this photomediated ring contraction is sensitive to reaction conditions, particularly the choice of solvent and the wavelength of light.

| Entry | Solvent | Wavelength (nm) | Yield (%) |

| 1 | Benzene (B151609) | 400 | 73 |

| 2 | Methanol | 400 | 45 |

| 3 | Acetonitrile | 400 | 42 |

| 4 | Toluene | 400 | 35 |

| 5 | Trifluorotoluene | 400 | 25 |

| 6 | Benzene | 450 | 0 |

| 7 | Benzene | 385 | Lower (oligomerization) |

Table 1: Effect of Solvent and Wavelength on the Photomediated Ring Contraction of an N-arylsulfonyl-2-benzoylpiperidine. Data sourced from Jurczyk et al. (2021). nih.gov

As shown in the table, benzene was found to be the optimal solvent, and a light source with a wavelength of 400 nm gave the highest yield. nih.gov Longer wavelengths resulted in no reaction, while shorter wavelengths led to competing side reactions like oligomerization. nih.gov

Influence of Substituent Effects on Reaction Outcomes

The electronic and steric properties of substituents on both the piperidine nitrogen and the benzoyl ring play a critical role in dictating the efficiency and outcome of these intramolecular rearrangements.

In the context of photomediated ring contraction, the nature of the N-substituent is paramount. While the reaction proceeds with N-benzoyl groups, studies have shown that arylsulfonyl groups on the piperidine nitrogen often lead to the highest yields of the ring-contracted product. nih.gov However, other acyl, carbamoyl, and urea-type substituents are also tolerated, sometimes requiring an additive like 3-cyanoumbelliferone to improve efficiency. thieme.denih.gov

| Entry | N-Substituent | Additive | Yield (%) |

| 1 | Arylsulfonyl | None | High |

| 2 | Benzoyl | None | Lower |

| 3 | Boc | None | Lower |

| 4 | Pivaloyl | None | Lower |

| 5 | Acyl (various) | 3-Cyanoumbelliferone | Successful Contraction |

| 6 | Carbamoyl | 3-Cyanoumbelliferone | Successful Contraction |

Table 2: Influence of N-Substituent on Photomediated Ring Contraction Yield. Data sourced from Jurczyk et al. (2021). thieme.denih.gov

Substituents on the benzoyl ring also exert a strong influence. Electron-donating or weakly electron-withdrawing groups are generally well-tolerated. However, the presence of a strongly electron-withdrawing group, such as a para-nitro substituent on the benzoyl ring, can completely shut down the reaction. nih.gov This is likely due to quenching of the photoexcited state, preventing the initial hydrogen atom transfer necessary for the rearrangement to occur. nih.gov These findings underscore the delicate electronic balance required for the photochemical process to proceed efficiently.

Mechanistic Investigations of Reactions Involving 4 Benzoyl 1 Chloropiperidine Systems

Elucidation of Reaction Mechanisms (e.g., Ionic, Radical, Concerted Pathways)

The reactions of N-chloropiperidines, including 4-Benzoyl-1-chloropiperidine, are significantly influenced by the presence of base and the solvent system. Mechanistic studies on related N-chloropiperidine systems suggest that these compounds can undergo several types of reactions, primarily through ionic pathways.

Base-catalyzed reactions are common for N-chlorinated cyclic amines. nih.gov For instance, in an alkaline aqueous environment, a primary reaction pathway is intramolecular dehydrohalogenation. uni-muenchen.de This process can be facilitated by a hydroxyl group within the molecule, which can act as an internal base. Following a pre-equilibrium deprotonation of the hydroxyl group, the resulting alkoxide can abstract a β-hydrogen, leading to the elimination of HCl and the formation of a new unsaturated product. uni-muenchen.de While this compound lacks an internal hydroxyl group, base-promoted E2 elimination is a highly probable mechanism in the presence of an external base. uni-muenchen.de

Another potential reaction pathway, particularly in the presence of suitable nucleophiles, involves the formation of a bicyclic aziridinium (B1262131) ion. This intermediate is well-documented for 3-chloropiperidines, where the nitrogen atom displaces the chloride ion via an intramolecular nucleophilic substitution (SNi) reaction. researchgate.net This ionic intermediate is highly strained and reactive, readily undergoing nucleophilic attack. In the case of this compound, the formation of a similar bridged species, although less likely than for the 3-chloro analogue due to ring strain, cannot be entirely ruled out under certain conditions.

Furthermore, the synthesis of 4-chloropiperidine (B1584346) derivatives through NbCl₅ mediated aza-Prins type cyclization of epoxides and homoallylic amines proceeds via an ionic mechanism. This involves the opening of the epoxide ring, followed by intramolecular cyclization and nucleophilic attack by a chloride ion to yield the 4-chloropiperidine structure. rasayanjournal.co.in While this describes the formation of the core structure rather than a reaction of this compound itself, it highlights the prevalence of ionic pathways in the chemistry of chloropiperidines. rasayanjournal.co.in

Identification and Characterization of Transient Reactive Intermediates

The transient nature of reactive intermediates in the reactions of this compound and its analogues makes their direct observation challenging. However, a combination of mechanistic studies and computational chemistry has provided significant insights into their identity and structure.

A key reactive intermediate proposed in the reactions of chloropiperidines is the bicyclic aziridinium ion . researchgate.net In the case of 3-chloropiperidines, this intermediate is formed through intramolecular cyclization, where the nitrogen atom attacks the carbon bearing the chlorine atom, displacing the chloride ion. researchgate.net These aziridinium ions are highly electrophilic and susceptible to attack by nucleophiles, leading to ring-opened products. researchgate.net For 4-substituted chloropiperidines, the formation of a corresponding bridged intermediate would be structurally different but conceptually similar, involving the nitrogen atom interacting with the C4 position.

Another important set of intermediates are iminium ions . Base-induced elimination reactions in N-chloropiperidines can lead to the formation of cyclic imines (enamines). nih.gov Computational studies on the base-catalyzed reactions of a chlorinated metabolite of paroxetine, which has a substituted N-chloropiperidine structure, predicted the formation of imine products as the most stable outcomes. nih.gov The transition states leading to these imines are key intermediates in the reaction pathway.

In the context of the aza-Prins cyclization for the synthesis of 4-chloropiperidines, a piperidine (B6355638) carbonium ion has been proposed as a crucial intermediate. rasayanjournal.co.in This carbocation is formed after the intramolecular cyclization of the homoallylic amine onto the Lewis acid-activated epoxide. The subsequent trapping of this cation by a chloride ion yields the final 4-chloropiperidine product. rasayanjournal.co.in The stability of this intermediate, likely influenced by the substituents on the ring, would play a significant role in the reaction's efficiency. The formation of a trans-isomer as the predominant product in these reactions is attributed to a more stable E-iminium intermediate formed during the process. rasayanjournal.co.in

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetic and thermodynamic studies, largely driven by computational chemistry, have been instrumental in understanding the feasibility and rates of reactions involving N-chloropiperidine systems. These studies provide quantitative data on reaction barriers and the relative stability of reactants, intermediates, and products.

Quantum-chemical studies using methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP4) have been employed to calculate the energetics of various reaction pathways. nih.gov For the base-induced rearrangements of N-chloropiperidines, these calculations have shown that the inclusion of solvent effects, often through continuum solvation models like CPCM, is crucial for obtaining results that accurately reflect experimental observations. nih.govuni-muenchen.de

In the case of dehydrochlorination of N-chloropiperidine, computational studies have successfully reproduced experimental energy barriers for ring inversion, nitrogen inversion, and the elimination reaction itself. nih.gov These studies have revealed that the transition state for the elimination reaction is reached through a concerted process involving the breaking and forming of several bonds. uni-muenchen.de The calculated energy barrier for a water-assisted elimination was found to be significantly lower than that for an unassisted intramolecular elimination, highlighting the catalytic role of even a single water molecule. uni-muenchen.de

A comparative study of different reaction pathways for a substituted N-chloropiperidine (a chlorinated metabolite of paroxetine) indicated that while several intramolecular reactions (addition, substitution, and elimination) are possible, the calculated reaction barriers in aqueous solution are quite similar. nih.gov The formation of an imine was predicted to have the lowest activation barrier, suggesting it to be the kinetically favored pathway. nih.gov

The table below summarizes representative computational findings for the dehydrochlorination of N-chloropiperidine, illustrating the energy barriers for key steps in the process.

| Process | Computational Method | Calculated Energy Barrier (kJ/mol) |

| Ring Inversion | G3B3(+) + ΔGsolv | ~43 |

| Nitrogen Inversion | G3B3(+) + ΔGsolv | ~25-30 |

| Water-Assisted E2 Elimination | G3B3(+) + ΔGsolv | ~62 |

Data derived from computational studies on N-chloropiperidine as a model system. uni-muenchen.de

These theoretical investigations provide a detailed picture of the potential energy surface of the reactions, allowing for predictions of the most likely reaction pathways and the factors that control them.

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Substituted Nitrogen Heterocycles

The application of N-haloamides, such as 4-benzoyl-1-chloropiperidine, in the synthesis of nitrogen heterocycles is a subject of ongoing research. The generation of nitrogen radicals from these precursors under thermal, photochemical, or chemical initiation allows for intramolecular C-H amination reactions, leading to the formation of various heterocyclic ring systems.

While specific examples detailing the direct use of this compound in the synthesis of a wide array of substituted nitrogen heterocycles are not extensively documented in publicly available literature, the general reactivity pattern of N-chloroamides provides a strong basis for its potential applications. For instance, the synthesis of this compound has been described in the context of investigations into direct N-arylation reactions. nih.gov These studies often explore the formation of aminium radicals from N-halo species for the construction of C-N bonds, a fundamental step in the synthesis of many nitrogen heterocycles. nih.gov

The piperidine (B6355638) ring is a prevalent structural motif in numerous natural products and pharmacologically active compounds. rasayanjournal.co.inresearchgate.netresearchgate.net The synthesis of substituted piperidines is therefore a significant focus in medicinal chemistry. The use of 4-chloropiperidine (B1584346) derivatives as intermediates is well-established, as the chloro-substituent can be readily displaced or participate in further chemical transformations. rasayanjournal.co.inchemicalbook.com By extension, this compound offers a dual point of reactivity: the N-Cl bond for radical-mediated cyclizations and the pre-functionalized benzoylpiperidine core for further elaboration.

The synthesis of various N-substituted piperidine derivatives has been explored for different applications, including their evaluation as enzyme inhibitors. nih.gov Although these examples may not directly involve the N-chloro derivative, they highlight the importance of the benzoylpiperidine scaffold in medicinal chemistry. nih.gov

Intermediate in the Construction of Polycyclic and Fused Ring Systems

The ability of this compound to generate reactive nitrogen intermediates suggests its potential utility in the construction of more complex polycyclic and fused ring systems. Intramolecular radical cyclizations are a powerful tool for the formation of intricate molecular frameworks. While specific, published examples of this compound being used to construct polycyclic or fused ring systems are scarce, the underlying chemical principles support this possibility.

Research into the photolysis of N-chloroamides has demonstrated their capacity to undergo intramolecular cyclization to form, for example, tetrahydroquinoline derivatives. nih.gov Such reactions proceed via the formation of an aminium radical which can then attack an aromatic ring, leading to a fused heterocyclic system. The presence of the benzoyl group in this compound could influence the regioselectivity and efficiency of such cyclizations.

Furthermore, the general strategy of using N-halo species for N-arylation reactions in the presence of a Lewis acid has shown some success, which could be extrapolated to the synthesis of fused systems. nih.gov The development of new synthetic methodologies, such as those involving aza-Prins type cyclizations to form 4-chloropiperidine derivatives, further underscores the importance of halo-piperidines as versatile intermediates in the synthesis of complex molecules. rasayanjournal.co.in

Utility in Catalyst Design and Ligand Synthesis

Currently, there is no direct evidence in the reviewed literature to suggest that this compound has been specifically utilized in the design of catalysts or as a ligand itself. The primary focus of research involving this and related N-chloroamides appears to be on their role as reactive intermediates in synthetic transformations.

However, the benzoylpiperidine scaffold is a component of various ligands used in coordination chemistry and catalysis. The potential exists for the modification of this compound, following the reaction of the N-Cl bond, to generate novel ligand structures. The inherent chirality of certain piperidine derivatives and the ability to introduce a wide range of functional groups make them attractive candidates for the development of new chiral ligands for asymmetric catalysis.

Advanced Spectroscopic and Spectrometric Characterization in Mechanistic and Structural Elucidation

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation and stereochemical assignment of piperidine (B6355638) derivatives. For 4-Benzoyl-1-chloropiperidine, 1D and 2D NMR techniques would be crucial in confirming the connectivity and spatial arrangement of atoms.

Similarly, the carbon-¹³ (¹³C) NMR spectrum would provide key information on the carbon framework. The carbonyl carbon of the benzoyl group would appear at a characteristic downfield shift. The chemical shifts of the piperidine ring carbons would also be influenced by the N-chloro substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on related compounds.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Benzoyl C=O | - | ~195-200 |

| Benzoyl C (aromatic) | ~7.4-8.0 | ~128-138 |

| Piperidine C4-H | ~3.0-3.5 | ~40-45 |

| Piperidine C2/C6-H (axial/equatorial) | ~3.2-4.0 | ~50-55 |

| Piperidine C3/C5-H (axial/equatorial) | ~1.8-2.5 | ~28-35 |

Note: These are predicted values and may vary based on the solvent and specific experimental conditions.

Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable for determining the stereochemistry, particularly the conformation of the piperidine ring and the relative orientation of the benzoyl group.

In the context of reaction monitoring, in-situ NMR spectroscopy allows for the real-time tracking of the formation of this compound from its precursors. By monitoring the appearance of characteristic product peaks and the disappearance of starting material signals, valuable kinetic and mechanistic data can be obtained. rsc.orgijert.org This is particularly useful in understanding the efficiency and endpoint of the N-chlorination reaction of 4-benzoylpiperidine.

Mass Spectrometry for Intermediate Detection and Mechanistic Pathway Confirmation (e.g., ESI-MS)

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a powerful tool for identifying the molecular ion of this compound and for detecting reaction intermediates. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M and M+2 isotopic signature in the mass spectrum, aiding in the confirmation of the compound's identity.

Mechanistic studies of reactions involving N-chlorinated piperidines often propose the formation of various transient species. ESI-MS is particularly well-suited for detecting these charged or polar intermediates directly from the reaction mixture. For instance, in the study of base-catalyzed reactions of N-chloropiperidines, computational studies have predicted the formation of imine intermediates. chemicalbook.com ESI-MS could provide experimental evidence for the existence of such species.

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) would also yield valuable structural information. Cleavage of the N-Cl bond, the bond between the piperidine ring and the benzoyl group, and fragmentation of the piperidine ring itself would produce a characteristic set of fragment ions.

Table 2: Predicted ESI-MS Data for this compound.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 224.08 (for ³⁵Cl), 226.08 (for ³⁷Cl) | Protonated molecular ion, showing the characteristic 3:1 isotopic pattern for chlorine. |

| [M-Cl]⁺ | 189.12 | Fragment corresponding to the loss of the chlorine atom. |

| [C₇H₅O]⁺ | 105.03 | Fragment corresponding to the benzoyl cation. |

The identification of N-chlorinated dipeptides in drinking water using high-resolution mass spectrometry highlights the potential of this technique for characterizing N-chloro compounds in various matrices. spectrabase.com A similar approach could be employed to study the formation and fate of this compound in different chemical environments.

Vibrational Spectroscopy for Functional Group Analysis in Reaction Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are highly effective for confirming the presence of key structural motifs in this compound and for monitoring its synthesis.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the benzoyl moiety, typically appearing in the range of 1650-1680 cm⁻¹. The exact position of this band can be sensitive to the electronic environment. The spectrum would also feature characteristic absorptions for the C-H bonds of the aromatic ring and the piperidine ring, as well as C-N and C-C stretching vibrations. The N-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Aryl Ketone) | 1650 - 1680 |

| C-H (Aromatic) | 3000 - 3100 (stretching), 690-900 (bending) |

| C-H (Aliphatic) | 2850 - 3000 (stretching) |

| C-N (Amine) | 1000 - 1250 (stretching) |

| N-Cl | ~600-800 |

By comparing the vibrational spectra of the starting material (4-benzoylpiperidine) and the product (this compound), the progress of the N-chlorination reaction can be effectively monitored. The disappearance of the N-H stretching vibration (if the precursor is a secondary amine) and the appearance of the N-Cl stretching vibration would be clear indicators of the reaction's progression.

Computational and Theoretical Investigations of 4 Benzoyl 1 Chloropiperidine Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-benzoyl-1-chloropiperidine, methods like Density Functional Theory (DFT) would be highly suitable for elucidating its electronic structure and reactivity profile. researchgate.netfigshare.com DFT calculations, using functionals such as B3LYP and basis sets like 6-31G* or higher, can provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential. jksus.orgumw.edu

Key reactivity descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity. researchgate.net Analysis of the molecular electrostatic potential (MEP) map would reveal the regions most susceptible to electrophilic and nucleophilic attack. For instance, the lone pairs on the nitrogen and oxygen atoms are expected to be regions of negative potential, while the hydrogen atoms and the chlorine atom might exhibit positive potential.

Furthermore, Natural Bond Orbital (NBO) analysis would be employed to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule. jksus.org This would provide insights into the nature of the N-Cl bond, which is critical to the reactivity of N-haloamines, and the electronic influence of the benzoyl group on the piperidine (B6355638) ring.

Table 1: Illustrative Reactivity Descriptors for this compound from DFT Calculations

| Parameter | Predicted Significance |

| HOMO Energy | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom, identifying potential sites for nucleophilic or electrophilic attack. |

| Dipole Moment | Reflects the overall polarity of the molecule, influencing its interactions with solvents and other polar molecules. |

Conformational Analysis and Energetic Profiles (e.g., Ring Inversion, Nitrogen Inversion)

The three-dimensional structure of this compound is crucial to its reactivity. Conformational analysis using molecular mechanics or quantum chemical methods would be performed to identify the most stable conformations. nih.gov The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the bulky benzoyl group at the 4-position and the chlorine atom on the nitrogen can influence the equilibrium between different chair and boat conformations.

Computational methods can be used to calculate the energetic profiles of key conformational changes, such as ring inversion and nitrogen inversion. nih.gov Ring inversion involves the interconversion of the two chair forms. The energy barrier for this process would be calculated to determine the flexibility of the piperidine ring.

Nitrogen inversion, the process by which the nitrogen atom and its substituents pass through a planar transition state, is another important dynamic process. The energy barrier to nitrogen inversion in N-chloropiperidines is influenced by the electronegativity of the substituent on the nitrogen. These computational studies would determine the preferred orientation of the chlorine atom (axial vs. equatorial) and the benzoyl group, and the energy penalties associated with less stable conformations. acs.org

Table 2: Predicted Conformational Data for this compound

| Conformational Process | Predicted Key Findings |

| Ring Conformation | The piperidine ring is expected to favor a chair conformation. The preference for the benzoyl group to be in an equatorial or axial position would be determined. |

| Ring Inversion Barrier | The energy required to flip between the two chair conformations would be calculated, indicating the rigidity of the ring system. |

| Nitrogen Inversion Barrier | The energy barrier for the inversion of the nitrogen atom's stereocenter would be determined, influencing the stereochemical outcome of its reactions. |

| Rotational Barriers | The energy barriers for the rotation of the benzoyl group and the N-Cl bond would be calculated. |

Transition State Modeling and Reaction Pathway Prediction

A significant application of computational chemistry is the elucidation of reaction mechanisms. For reactions involving this compound, such as radical reactions initiated by the homolytic cleavage of the N-Cl bond, transition state theory combined with quantum chemical calculations can be used to map out the entire reaction pathway. umw.edunih.gov

Computational chemists would model the transition states for key reaction steps. youtube.comumw.eduyoutube.com This involves locating the saddle point on the potential energy surface that connects reactants and products. The geometry and energy of the transition state provide critical information about the activation energy of the reaction, which is directly related to the reaction rate. umw.edu Vibrational frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. umw.edu This profile would allow for the identification of the rate-determining step and would provide a theoretical basis for understanding the regioselectivity and stereoselectivity of reactions involving this compound.

Table 3: Illustrative Data from Transition State Modeling of a Hypothetical Reaction

| Parameter | Description |

| Activation Energy (ΔE‡) | The energy difference between the reactants and the transition state, which determines the reaction rate. |

| Reaction Energy (ΔEr) | The overall energy change of the reaction, indicating whether it is exothermic or endothermic. |

| Transition State Geometry | The bond lengths and angles of the atoms at the highest point of the reaction energy profile. |

| Imaginary Frequency | A single negative frequency in the vibrational analysis confirms a true transition state. |

Influence of Solvent Effects in Theoretical Reaction Studies

Reactions are typically carried out in a solvent, and the solvent can have a profound impact on reaction rates and mechanisms. researchgate.netunit.nonih.govacs.org Theoretical studies on this compound would need to account for solvent effects to provide realistic predictions.

Computational models can incorporate solvent effects through either explicit or implicit methods. In the explicit solvent model, individual solvent molecules are included in the calculation, which is computationally expensive but can provide detailed information about specific solvent-solute interactions like hydrogen bonding. acs.org

Table 4: Predicted Influence of Solvent on Key Parameters

| Solvent Property | Predicted Effect on this compound Chemistry |

| Polarity (Dielectric Constant) | Polar solvents are expected to stabilize charged species, potentially lowering the activation energy of reactions involving ionic intermediates or transition states. |

| Protic vs. Aprotic Nature | Protic solvents can engage in hydrogen bonding, which could influence the conformation and reactivity of the benzoyl and piperidine moieties. |

| Viscosity | While not a direct input in most quantum calculations, solvent viscosity can affect reaction rates by influencing the diffusion of reactants. |

Future Research Directions and Emerging Trends in Halogenated and Acylated Piperidine Chemistry

Development of Novel and Sustainable Synthetic Routes for Complex Derivatives

The synthesis of complex piperidine (B6355638) derivatives is increasingly guided by the principles of green chemistry, emphasizing efficiency, sustainability, and the reduction of hazardous waste. nih.govresearchgate.netunibo.it A prominent trend is the development of one-pot, multicomponent reactions that construct highly functionalized piperidines from simple precursors in a single step, which is both time- and resource-efficient. growingscience.comresearchgate.net

Recent advancements include:

Bio-based Feedstocks: A novel and sustainable approach utilizes the bio-based platform chemical furfural for the synthesis of piperidines. One such method employs a surface single-atom alloy catalyst to produce piperidine from furfural in high yields under mild conditions, representing a significant step towards reducing reliance on fossil fuels. nih.gov

Electrochemical Methods: Electroorganic synthesis is emerging as a powerful and green tool. For instance, the cyclization of N-pentenylamines to 3-chloropiperidines can be achieved through iodide-mediated electrolysis, avoiding the need for stoichiometric chemical oxidants. rsc.org

Photoredox Catalysis: The use of light to drive chemical reactions offers a sustainable alternative to traditional methods. Photoredox catalysis has been successfully applied to the synthesis of C2-functionalized piperazines through decarboxylative cyclization, a method that can be adapted for piperidine synthesis and is amenable to continuous flow conditions. mdpi.com

Novel Catalytic Systems: Palladium-catalyzed annulation strategies provide rapid and efficient access to a range of functionalized piperidines from simple precursors. nih.govajchem-a.com Furthermore, the development of recyclable, environmentally benign catalysts, such as polyphosphoric acid supported on magnetic nanoparticles, facilitates the clean synthesis of highly substituted piperidines. researchgate.net

One-Pot Tandem Reactions: Efficient routes from halogenated amides to piperidines have been developed that integrate amide activation, reduction, and intramolecular nucleophilic substitution into a single, one-pot reaction under mild, metal-free conditions. nih.gov

| Synthetic Strategy | Key Features | Advantages | Reference Example |

|---|---|---|---|

| Bio-based Synthesis | Uses renewable feedstocks like furfural. | Reduces fossil fuel dependence; sustainable. | Ru1CoNP/HAP catalyzed amination of furfural. nih.gov |

| Electrosynthesis | Uses electricity to drive reactions; redox catalysts. | Avoids stoichiometric chemical oxidants; environmentally benign. | Iodide-mediated cyclization to 3-chloropiperidines. rsc.org |

| Photoredox Catalysis | Light-driven reactions, often with iridium or organic photocatalysts. | Mild reaction conditions; suitable for continuous flow. | Decarboxylative cyclization to form substituted N-heterocycles. mdpi.com |

| One-Pot Tandem Reactions | Multiple reaction steps in a single vessel. | High atom economy; reduced waste and purification steps. | Synthesis from halogenated amides via activation/reduction/cyclization. nih.gov |

| Novel Metal Catalysis | Pd-catalyzed annulation; magnetically recoverable catalysts. | High efficiency and selectivity; catalyst recyclability. | Pd-catalyzed synthesis of functionalized piperidines. nih.gov |

Exploration of Undiscovered Reactivity Patterns and Selectivities

Future research is heavily focused on uncovering and controlling the subtle reactivity of halogenated and acylated piperidines to achieve unprecedented levels of selectivity. This involves moving beyond simple functional group transformations to exploit the inherent electronic and conformational properties of these scaffolds.

Key areas of exploration include:

N-Chloroamine Reactivity: Quantum-chemical studies on N-chloropiperidines have revealed complex, base-catalyzed reaction pathways, including intramolecular substitution, addition, and elimination. nih.gov These computational predictions open avenues for experimentally guiding the reaction toward desired, and potentially novel, cyclic products by carefully controlling reaction conditions. nih.gov

Aziridinium (B1262131) Ion Intermediates: C-halogenated piperidines, particularly 3-chloropiperidines, are known to act as powerful alkylating agents through the intramolecular formation of highly reactive, bicyclic aziridinium ions. nih.govnih.govunipd.itresearchgate.net Current research is exploring how the nature of substituents and the linker in bis-3-chloropiperidine structures influences their DNA alkylating properties, providing insights into structure-activity relationships for potential chemotherapeutics. nih.gov

Conformational Control of Acylation: Detailed experimental and computational studies have uncovered unexpected conformational effects in the enantioselective acylation of disubstituted piperidines. nih.gov It was found that there is a strong preference for the acylation of conformers where an α-substituent occupies an axial position. This mechanistic insight allows for more rational control over stereoselectivity in kinetic resolutions. nih.gov

Reagent-Controlled Functionalization: A significant breakthrough has been the development of reagent-controlled selective functionalization. By carefully selecting the acylating agent (e.g., acetyl chloride vs. trifluoroacetic anhydride), it is possible to dictate the regiochemical outcome of iminium ion formation from N-alkyl piperidine N-oxides, leading to highly selective endo-cyclic α-functionalization. acs.org This strategy provides a powerful tool for modifying complex piperidine cores in a predictable manner.

| Compound Class | Key Reactive Intermediate/State | Observed Reactivity/Selectivity | Potential Application |

|---|---|---|---|

| N-Chloropiperidines | N-centered electrophile/radical | Base-catalyzed intramolecular rearrangements (substitution, elimination). nih.gov | Synthesis of novel bicyclic and rearranged N-heterocycles. |

| C-Chloropiperidines | Bicyclic aziridinium ion | Potent electrophilic alkylating agents. nih.govnih.gov | Development of DNA-alkylating anticancer agents. nih.gov |

| Acylated Piperidines | Axial-substituted conformer | Enhanced reactivity and selectivity in enantioselective acylation. nih.gov | Efficient kinetic resolution of chiral piperidines. nih.govacs.org |

| N-Alkyl Piperidine N-Oxides | Endo- vs. Exo-cyclic iminium ion | Reagent-controlled regioselectivity of iminium ion formation. acs.org | Site-selective late-stage functionalization of complex molecules. |

Computational Design of New Chemical Transformations and Derivatives

Computational chemistry has become an indispensable tool for accelerating research in piperidine chemistry. By modeling reaction pathways and molecular interactions, scientists can predict outcomes, design novel structures, and gain deep mechanistic insights before embarking on lengthy experimental work.

Emerging trends in this area include:

Predictive Mechanistic Studies: Quantum-chemical methods are being used to calculate reaction energies and transition state structures for reactions involving halogenated piperidines. For example, computational studies on the base-induced rearrangements of N-chloropiperidine derivatives have successfully predicted the most stable products and the lowest energy barriers, guiding synthetic efforts. nih.gov

Structure-Based Drug Design: A major application is in drug discovery, where techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are employed. nih.govresearchgate.net These methods allow for the in silico design of new piperidine derivatives with enhanced biological activity. nih.govnih.gov For instance, fragment-based QSAR models have been used to design novel piperidine derivatives as potential enzyme inhibitors, with computational predictions of binding affinity guiding the selection of the most promising candidates for synthesis. researchgate.netnih.gov

Deciphering Selectivity: Computational studies, particularly Density Functional Theory (DFT), are crucial for understanding the origins of selectivity. In the kinetic resolution of piperidines by acylation, DFT calculations have supported experimental findings by modeling the transition states and revealing a strong energetic preference for pathways involving specific conformers, thereby explaining the observed high selectivity. nih.gov

| Computational Method | Application | Key Outcome/Insight | Reference Example |

|---|---|---|---|

| Quantum Chemistry (e.g., G3B3(+)) | Reaction mechanism and thermochemistry analysis. | Prediction of reaction barriers and product stability for N-chloropiperidine rearrangements. nih.gov | Base-catalyzed reactions of N-chloropiperidines. nih.gov |

| QSAR, Molecular Docking | Structure-based drug design. | Design of novel derivatives with predicted biological activity; identification of key binding interactions. nih.govresearchgate.netnih.gov | Design of piperidine-based enzyme inhibitors. researchgate.netnih.gov |

| Density Functional Theory (DFT) | Understanding reaction selectivity. | Rationalization of stereoselectivity in acylation reactions by analyzing transition state energies. nih.gov | Mechanistic insights into catalytic kinetic resolution. nih.gov |

| Molecular Dynamics (MD) Simulations | Analysis of ligand-protein complex stability. | Confirmation of stable binding of designed inhibitors in the active site of target proteins. nih.govnih.gov | Validation of docking poses for newly designed ligands. rsc.org |

Integration of 4-Benzoyl-1-chloropiperidine into Advanced Synthetic Methodologies

While much of the emerging research focuses on broader classes of piperidines, the specific compound this compound represents a uniquely versatile, yet underexplored, building block. Its bifunctional nature—possessing both a reactive N-halogenated site and an acylated carbon framework—positions it as an ideal candidate for integration into advanced synthetic methodologies. The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of bioactive molecules. nih.gov

Future research is expected to leverage the distinct reactivity of each functional group:

The N-Chloro Moiety: This group can serve multiple synthetic roles. It can act as a precursor for generating nitrogen-centered radicals for intramolecular cyclizations or intermolecular additions. Alternatively, it can be used to generate an electrophilic iminium ion intermediate, analogous to the Polonovski-Potier reaction, which can then be trapped by various nucleophiles. acs.org This reactivity allows for the introduction of complexity at the positions alpha to the nitrogen.

The 4-Benzoyl Moiety: This group provides a robust handle for a wide range of chemical transformations. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or serve as a nucleophilic attack site for organometallic reagents. The phenyl ring itself can undergo electrophilic aromatic substitution to introduce further diversity. This functionality makes the 4-benzoyl group a key site for late-stage functionalization.

The true potential of this compound lies in its application in cascade or tandem reactions where both functional groups are utilized sequentially. For example, an initial reaction could be triggered at the N-Cl bond to form a new ring or introduce a substituent, followed by a subsequent transformation at the benzoyl group to complete the synthesis of a complex molecular scaffold. As novel, selective methods for activating N-Cl bonds and functionalizing ketones continue to be developed, the integration of this compound as a key intermediate is poised to become a powerful strategy in modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis methods for 4-Benzoyl-1-chloropiperidine?

- Methodology : A common approach involves reacting piperidine derivatives with benzoyl chloride under basic conditions. For example, analogous syntheses (e.g., benzyl chloroformate reactions with piperidine derivatives) use dichloromethane as a solvent and triethylamine to neutralize HCl byproducts . Purification typically employs recrystallization or column chromatography to isolate the product .

- Key Considerations : Optimize stoichiometry and reaction time to minimize side products like over-benzoylation. Monitor reaction progress via thin-layer chromatography (TLC).

Q. What spectroscopic techniques are used to characterize this compound?

- Methods :

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., benzoyl aromatic protons at ~7.5 ppm) and quaternary carbons.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ ion for CHClNO).

- IR Spectroscopy : Detect carbonyl (C=O) stretches near 1680 cm and C-Cl bonds at 550–750 cm .

Q. What safety precautions are critical when handling this compound?

- PPE Requirements : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin contact, or eye exposure .

- First Aid : For skin contact, wash immediately with soap/water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Q. How should this compound be stored to ensure stability?

- Conditions : Store in a sealed container under inert gas (N or Ar) at 2–8°C. Avoid moisture and incompatible reagents (e.g., strong oxidizers) .

- Stability Data : Piperidine derivatives with electron-withdrawing groups (e.g., benzoyl, chloro) are generally stable under recommended conditions but may degrade upon prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

- Analytical Strategy :

- Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) to resolve overlapping peaks.

- Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., in silico tools like CFM-ID) .

- Case Study : A 2023 study on fluorinated piperidines used deuterated solvents to eliminate baseline noise, improving spectral clarity .

Q. What biological targets are plausible for this compound based on structural analogs?

- Hypotheses :

- Piperidine derivatives with aromatic substituents (e.g., benzoyl) show affinity for neurological targets like sigma receptors or monoamine transporters .

- Chlorine atoms may enhance lipophilicity, potentially improving blood-brain barrier penetration .

Q. How do structural modifications (e.g., substituent position) impact the compound's reactivity or bioactivity?

- SAR Insights :

- Substituent Position : Moving the benzoyl group from the 4- to 3-position in piperidine analogs reduced receptor binding affinity by 40% in a 2024 study .

- Halogen Effects : Chlorine at the 1-position increases electrophilicity, potentially enhancing reactivity in nucleophilic substitution reactions .

Q. What strategies mitigate ecotoxicological risks during disposal of this compound?

- Waste Management :

- Treat as hazardous waste; consult certified disposal agencies for incineration or chemical neutralization.

- Avoid environmental release due to potential persistence and unknown aquatic toxicity .

- Preventive Measures : Use closed-system handling and minimize quantities in lab-scale workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.